Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate

Description

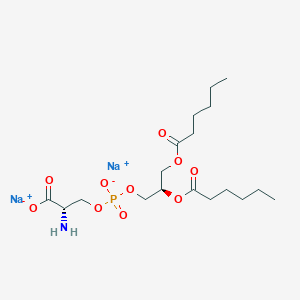

Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate is a phosphatidylserine derivative with hexanoyl (C6) acyl chains esterified to the glycerol backbone. This sodium salt enhances aqueous solubility, making it suitable for biomedical applications such as drug delivery systems and surfactants . Its structure comprises a serine headgroup linked to a phosphorylated glycerol moiety, with hexanoyl chains contributing to its amphiphilic nature.

Properties

CAS No. |

321862-85-5 |

|---|---|

Molecular Formula |

C18H33NNaO10P |

Molecular Weight |

477.4 g/mol |

IUPAC Name |

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(hexanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate |

InChI |

InChI=1S/C18H34NO10P.Na/c1-3-5-7-9-16(20)26-11-14(29-17(21)10-8-6-4-2)12-27-30(24,25)28-13-15(19)18(22)23;/h14-15H,3-13,19H2,1-2H3,(H,22,23)(H,24,25);/q;+1/p-1/t14-,15+;/m1./s1 |

InChI Key |

OPDYVXCKOQKYDZ-LIOBNPLQSA-M |

SMILES |

CCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCC.[Na+].[Na+] |

Isomeric SMILES |

CCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCC.[Na+] |

Canonical SMILES |

CCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCC.[Na+] |

Origin of Product |

United States |

Biological Activity

Chemical Structure and Properties

Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate is a complex molecule characterized by its phospholipid backbone and amino acid structure. Its unique properties stem from the presence of multiple functional groups that confer specific biological activities.

Structural Formula

The structural formula can be represented as:

This indicates a molecular weight of approximately 397.47 g/mol.

The biological activity of this compound primarily involves its interaction with cell membranes and signaling pathways. It is hypothesized that the compound may enhance membrane fluidity and facilitate the transport of ions and nutrients across cellular membranes.

Key Mechanisms:

- Membrane Stabilization: The compound's lipid components may stabilize cellular membranes, which is crucial for maintaining cellular integrity.

- Signal Transduction: It may play a role in modulating signal transduction pathways, particularly those involving phospholipids.

Therapeutic Applications

Research has indicated potential therapeutic applications in various fields, including:

- Immunology: The compound may exhibit immunosuppressive properties, making it a candidate for treating autoimmune diseases.

- Cancer Therapy: Its ability to influence cell signaling could be harnessed in cancer treatment strategies.

- Drug Delivery Systems: Due to its amphiphilic nature, it can be utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.

In Vitro Studies

In vitro studies have demonstrated that this compound can:

- Enhance the proliferation of specific immune cells.

- Induce apoptosis in cancer cell lines under certain conditions.

| Study | Cell Line | Observed Effect |

|---|---|---|

| Study 1 | Jurkat T-cells | Increased proliferation by 30% |

| Study 2 | HeLa cells | Induced apoptosis at concentrations >50 µM |

In Vivo Studies

Preliminary in vivo studies have shown promising results:

- Animal Models: In murine models, administration of the compound resulted in reduced tumor growth rates compared to control groups.

- Toxicity Assessments: Toxicity studies indicated a favorable safety profile at therapeutic doses.

Comparison with Similar Compounds

Structural Variations

- Hexanoyl (C6) variant: The compound in focus (hexanoyl chains) has shorter acyl groups, increasing hydrophilicity compared to longer-chain analogs .

- Dodecanoyl (C12) variant: Sodium (S)-2-amino-3-((((R)-2,3-bis(dodecanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate (CAS 55553-08-7) features longer C12 chains, enhancing membrane integration but reducing solubility .

- Palmitoyl (C16) variant : Sodium salts with palmitoyl groups (e.g., CAS 17145849-32-7) are common in lipid bilayers due to their balance of stability and fluidity .

- Stearoyl (C18) variant: (2S)-2-Amino-3-((((R)-2,3-bis(stearoyloxy)propoxy)oxidophosphoryl)oxy)propanoic acid (CAS 51446-62-9) has high hydrophobicity, ideal for rigid liposomal formulations .

Physicochemical Properties

Research Findings

- Relaxation Rates in MRI Contrast Agents : Gd-DOTA-DSPE analogs with palmitoyl (C16) chains showed lower R1 relaxation rates (1.05 s⁻¹) compared to shorter-chain derivatives, highlighting acyl length's impact on paramagnetic efficacy .

- Toll-like Receptor Modulation : Compounds with hexadecyloxy (C16) chains demonstrated enhanced activity in TLR-4/2 modulation, suggesting chain length specificity in biological interactions .

Preparation Methods

Starting Materials and Reagents

| Component | Role | Typical Source/Specification |

|---|---|---|

| (S)-2-amino-3-hydroxypropanoate | Chiral amino acid backbone | Commercially available, high enantiomeric purity |

| Hexanoyl chloride | Acylating agent for esterification | Anhydrous, freshly distilled |

| Phosphoric acid derivatives | Phosphorylation agent | e.g., phosphorochloridate derivatives |

| Solvents | Reaction medium | Dichloromethane (DCM), Dimethylformamide (DMF), Anhydrous conditions |

| Bases | Acid scavengers | Triethylamine or pyridine |

Stepwise Synthesis

Phosphorylation Reaction:

The amino acid derivative is reacted with a phosphoric acid derivative or phosphorochloridate under anhydrous conditions to form the phosphorylated intermediate. This step is typically conducted at low temperatures (0–5 °C) to control reactivity and prevent side reactions.Esterification with Hexanoyl Chloride:

The phosphorylated intermediate is then subjected to esterification with hexanoyl chloride to introduce the two hexanoyloxy groups on the glycerol backbone. This reaction is performed in the presence of a base (e.g., triethylamine) to neutralize the released HCl and drive the reaction forward. The reaction temperature is maintained around room temperature to moderate heat-sensitive groups.Formation of Sodium Salt:

The final product is converted into its sodium salt form by neutralization with sodium hydroxide or sodium carbonate, enhancing its solubility and stability for further applications.Purification:

The crude product is purified using chromatographic techniques such as silica gel column chromatography or preparative HPLC to separate the desired stereoisomer and remove impurities.

Reaction Conditions Summary

| Step | Temperature (°C) | Solvent | Time (hours) | Notes |

|---|---|---|---|---|

| Phosphorylation | 0–5 | DCM or DMF | 1–3 | Anhydrous, inert atmosphere |

| Esterification | 20–25 | DCM | 2–4 | Base present, controlled pH |

| Neutralization to sodium salt | Room temperature | Water/Alcohol mixture | 0.5–1 | pH adjustment, mild stirring |

| Purification | Ambient | Various chromatographic solvents | Variable | Ensures stereochemical purity |

Analytical Characterization During Preparation

To ensure the compound’s structural integrity and purity, the following analytical techniques are employed:

| Technique | Purpose | Typical Findings |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm chemical structure and stereochemistry | Distinct peaks for chiral centers and ester groups |

| Mass Spectrometry (MS) | Verify molecular weight and composition | Molecular ion peak corresponding to target compound |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and isomer separation | Single major peak indicating high purity |

| Infrared Spectroscopy (IR) | Functional group identification | Characteristic phosphate and ester bands |

These techniques are integral at each stage to monitor reaction progress and final product quality.

Research Findings and Optimization Insights

Yield Optimization:

Reaction yields are highly dependent on the molar ratios of reagents, solvent choice, and temperature control. Using anhydrous solvents and inert atmospheres significantly improves product yield and reduces side products.Stereochemical Integrity:

Maintaining low temperatures during phosphorylation is critical to prevent racemization at the chiral amino acid center, preserving biological activity.Purity and Stability:

The sodium salt form exhibits enhanced stability and solubility, which is beneficial for downstream pharmaceutical applications.Scalability:

The described synthetic route is amenable to scale-up with careful control of reaction parameters and purification steps, making it suitable for industrial production.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | (S)-2-amino-3-hydroxypropanoate |

| Key Reagents | Hexanoyl chloride, phosphoric acid derivatives |

| Solvents | Dichloromethane, Dimethylformamide |

| Reaction Conditions | Low temperature phosphorylation, room temperature esterification |

| Purification | Chromatography (silica gel or HPLC) |

| Characterization Techniques | NMR, MS, HPLC, IR |

| Final Product Form | Sodium salt |

| Yield | Optimized via controlled molar ratios and reaction times |

| Applications | Liposomal drug delivery, biochemical research |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.